molecular formula C15H26Cl2N2 B1419719 N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride CAS No. 1185293-42-8

N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride

Cat. No.: B1419719
CAS No.: 1185293-42-8
M. Wt: 305.3 g/mol
InChI Key: ILGXYIUXABZXGM-UHFFFAOYSA-N
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Description

N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride is a chemical compound with the molecular formula C15H26Cl2N2. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a piperidine ring, a phenylethanamine moiety, and two hydrochloride groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride typically involves the following steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-methylpiperidine. This can be achieved through the alkylation of piperidine with methyl iodide under basic conditions.

  • N-Alkylation: : The next step is the N-alkylation of the piperidine intermediate with benzyl chloride to form N-benzyl-1-methylpiperidine.

  • Reductive Amination: : The final step involves the reductive amination of N-benzyl-1-methylpiperidine with phenylacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine.

  • Formation of the Dihydrochloride Salt: : The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These are used to control reaction conditions precisely, ensuring high yield and purity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or phenylethanamine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of neurotransmitter systems and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity.

    Pathways Involved: It modulates neurotransmitter release and reuptake, affecting neuronal signaling and communication.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine: Similar structure but lacks the phenylethanamine moiety.

    Phenylethylamine: Contains the phenylethanamine moiety but lacks the piperidine ring.

    Methylphenidate: Shares structural similarities but has different pharmacological properties.

Uniqueness

N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride is unique due to its combined structural features of a piperidine ring and a phenylethanamine moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-17-11-8-15(9-12-17)13-16-10-7-14-5-3-2-4-6-14;;/h2-6,15-16H,7-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGXYIUXABZXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNCCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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